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Cat. No.: B1602539 Get Quote

Abstract: This technical guide provides a comprehensive overview of the expected

spectroscopic signature of 2-(Methylcarbamoyl)phenylboronic Acid (CAS 874459-85-5), a

key building block in synthetic and medicinal chemistry. Designed for researchers and drug

development professionals, this document outlines the theoretical and practical aspects of

analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared

(IR) spectroscopy, and Mass Spectrometry (MS). We delve into the causality behind

experimental choices and provide validated protocols to ensure data integrity and

reproducibility.

Introduction and Molecular Overview
2-(Methylcarbamoyl)phenylboronic Acid is a bifunctional organic compound featuring a

phenylboronic acid moiety and a methylcarbamoyl group in an ortho substitution pattern. This

specific arrangement makes it a valuable intermediate in organic synthesis, particularly in

Suzuki-Miyaura cross-coupling reactions where the amide group can act as a directing group or

a point for further functionalization.[1][2][3] The boronic acid group is a mild Lewis acid and is

well-known for its ability to form reversible covalent complexes with diols, a property

extensively utilized in the development of sensors and drug delivery systems.[2][3][4]

Accurate structural confirmation and purity assessment are paramount for its application. This

guide synthesizes the expected data from core spectroscopic techniques to provide a definitive

analytical fingerprint of the molecule.
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Molecular Structure:

Table 1: Physicochemical Properties

Property Value Source

CAS Number 874459-85-5 [5][6]

Molecular Formula C₈H₁₀BNO₃ [5]

Molecular Weight 178.98 g/mol [5]

Physical Form Solid [5][6]

| InChI Key | AXWDCOSDMJAMOB-UHFFFAOYSA-N |[5][6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of

2-(Methylcarbamoyl)phenylboronic Acid in solution. Both ¹H and ¹³C NMR provide

unambiguous evidence for the connectivity of atoms and the chemical environment of each

nucleus.

¹H NMR Spectroscopy: Analysis and Interpretation
The ¹H NMR spectrum provides a detailed map of the proton environments. The expected

spectrum in a solvent like DMSO-d₆ would show distinct signals for the aromatic protons, the

amide N-H proton, the methyl group, and the boronic acid -OH protons. The choice of DMSO-

d₆ is strategic; its ability to form hydrogen bonds helps to resolve exchangeable protons like

those on the amide and boronic acid groups, which might otherwise be broadened or absent in

non-polar solvents like CDCl₃.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://cymitquimica.com/products/IN-DA00H1OV/2-methylcarbamoylphenylboronic-acid/
https://www.sigmaaldrich.cn/CN/zh/product/leyanshanghaihaohongscientificcoltd/leyh9acfc45d?context=bbe
https://cymitquimica.com/products/IN-DA00H1OV/2-methylcarbamoylphenylboronic-acid/
https://cymitquimica.com/products/IN-DA00H1OV/2-methylcarbamoylphenylboronic-acid/
https://cymitquimica.com/products/IN-DA00H1OV/2-methylcarbamoylphenylboronic-acid/
https://www.sigmaaldrich.cn/CN/zh/product/leyanshanghaihaohongscientificcoltd/leyh9acfc45d?context=bbe
https://cymitquimica.com/products/IN-DA00H1OV/2-methylcarbamoylphenylboronic-acid/
https://www.sigmaaldrich.cn/CN/zh/product/leyanshanghaihaohongscientificcoltd/leyh9acfc45d?context=bbe
https://www.benchchem.com/product/b1602539?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Expected ¹H NMR Data (400 MHz, DMSO-d₆)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale &
Expert
Insights

~8.2 - 8.5 Broad Quartet 1H N-H

The amide
proton signal
is typically
broad due to
quadrupole
coupling with
the ¹⁴N
nucleus and
chemical
exchange. It is
expected to
show coupling
to the adjacent
methyl group
(a quartet, J ≈
4.5 Hz). Its
chemical shift
is highly
dependent on
concentration
and
temperature.

~7.8 - 8.0 Broad Singlet 2H B(OH)₂

The two protons

of the boronic

acid group are

acidic and rapidly

exchange with

trace water in the

solvent, often

resulting in a

broad singlet.

The position is

highly variable.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale &
Expert
Insights

~7.65
Doublet of

Doublets
1H Ar-H

This signal

corresponds to

the aromatic

proton ortho to

the boronic acid

group and meta

to the amide.

~7.4 - 7.5 Multiplet 2H Ar-H

These signals

arise from the

two central

aromatic protons,

which are

coupled to their

neighbors,

resulting in

complex

overlapping

multiplets.

~7.35
Doublet of

Doublets
1H Ar-H

This signal

corresponds to

the aromatic

proton ortho to

the amide group

and meta to the

boronic acid.

| ~2.75 | Doublet (J ≈ 4.5 Hz) | 3H | -CH₃ | The methyl protons are coupled to the single N-H

proton, resulting in a doublet. This coupling is a key confirmation of the methylcarbamoyl

moiety. |

Experimental Protocol: ¹H NMR Acquisition
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Sample Preparation: Accurately weigh ~5-10 mg of 2-(Methylcarbamoyl)phenylboronic
Acid and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure

complete dissolution, using gentle vortexing if necessary.

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[7] The higher field strength

provides better signal dispersion, which is critical for resolving the complex multiplets in the

aromatic region.

Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

Temperature: Set to a constant temperature, typically 298 K.[7]

Scans: Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.

Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50

ppm.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).

Perform phase correction and baseline correction. Integrate the signals to determine the

relative proton counts.

Workflow for NMR Analysis
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylcarbamoyl-phenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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